![molecular formula C10H13BrO4 B3300523 Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 90261-67-9](/img/structure/B3300523.png)
Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
Overview
Description
Ethyl 4-(bromomethyl)benzoate is a brominated aromatic building block used in various syntheses such as the preparation of imidazoles and imidazo-fused heterocycles .
Synthesis Analysis
The synthesis of Ethyl 4-(bromomethyl)benzoate involves the reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . Another method involves the reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst .Molecular Structure Analysis
The molecular formula of Ethyl 4-(bromomethyl)benzoate is C10H11BrO2 . The InChI string is InChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 .Chemical Reactions Analysis
Ethyl 4-(bromomethyl)benzoate undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . It also reacts with substituted benzyl chloride in the presence of zinc dust and a Pd catalyst .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 4-(bromomethyl)benzoate is 243.10 g/mol . It has a refractive index of n20/D 1.544 (lit.) .Scientific Research Applications
Chemical Reactions and Synthesis
Ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate and its derivatives are primarily involved in complex chemical reactions and synthesis processes. The compound reacts with zinc enolates prepared from various brominated compounds, forming single diastereomers of ethyl 4-(2-aryl-2-oxo-1-phenyl-ethyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylates and other related compounds (Shchepin et al., 2006). The synthesis of a series of related compounds has been evaluated for anti-arrhythmic activity and cardiovascular effect, indicating potential medical applications (蘇怡芳, 2006).
Spectral Characterization and Structural Analysis
The compound and its derivatives have been extensively characterized through spectral data, with their structures and properties evaluated through quantum chemical calculations (Singh et al., 2013). Moreover, X-ray crystallography has been utilized to analyze polymorphs of related compounds, revealing the molecular geometries and hydrogen bonding patterns, which are crucial for understanding the compound's properties and potential applications (Ramazani et al., 2019).
Reaction Mechanism and Synthesis Pathways
Studies also focus on the reaction mechanisms and synthesis pathways involving the compound. For instance, the synthesis and reactions of derivatives of this compound with alcohols have been explored, revealing insights into the reaction pathways and potential applications in creating new compounds (Ivanov et al., 2018).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxofuran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO4/c1-4-14-8(12)7-6(5-11)10(2,3)15-9(7)13/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRRMBMCNDBRAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(OC1=O)(C)C)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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